molecular formula C9H15Cl2N3 B13465263 1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride

1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride

Cat. No.: B13465263
M. Wt: 236.14 g/mol
InChI Key: QITOFBDPJFREMS-UHFFFAOYSA-N
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Description

1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride is a heterocyclic compound with a unique structure that combines elements of pyridine and diazepine

Properties

Molecular Formula

C9H15Cl2N3

Molecular Weight

236.14 g/mol

IUPAC Name

1-methyl-2,3,4,5-tetrahydropyrido[3,4-b][1,4]diazepine;dihydrochloride

InChI

InChI=1S/C9H13N3.2ClH/c1-12-6-2-4-11-8-7-10-5-3-9(8)12;;/h3,5,7,11H,2,4,6H2,1H3;2*1H

InChI Key

QITOFBDPJFREMS-UHFFFAOYSA-N

Canonical SMILES

CN1CCCNC2=C1C=CN=C2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a diazepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of pyridine and diazepine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

1-Methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine dihydrochloride is a compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, making it a subject of interest for researchers exploring therapeutic applications.

  • IUPAC Name : 1-methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine dihydrochloride
  • CAS Number : 2408970-06-7
  • Molecular Formula : C9H12Cl2N3
  • Molecular Weight : 236.14 g/mol

Biological Activity

The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the cytotoxic effects of pyrido[3,4-b][1,4]diazepine derivatives against cancer cell lines. For instance, compounds derived from similar structures have shown promising results in inhibiting the growth of human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The IC50 values for some derivatives were reported to be as low as 16.19 μM against HCT-116 and 17.16 μM against MCF-7 .

The proposed mechanism of action involves the interaction of the compound with cellular pathways that regulate apoptosis and cell proliferation. Studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways .

Structure-Activity Relationship (SAR)

The structure of pyrido[3,4-b][1,4]diazepines is crucial for their biological activity. Modifications to the nitrogen and carbon skeletons can enhance or diminish their cytotoxic effects. For example:

Compound ModificationEffect on Activity
Addition of methylthio groupIncreased cytotoxicity
Alteration of diazepine ringVariability in IC50 values
Substitution at position 4Enhanced binding affinity to target proteins

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Cytotoxicity : A series of derivatives were synthesized and tested against various cancer cell lines. The study concluded that certain modifications significantly increased cytotoxic activity compared to standard chemotherapeutics like doxorubicin .
  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and toxicity profiles of these compounds. Preliminary results indicate a favorable safety profile with effective tumor reduction observed in treated groups .

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